
Anthranilic acid, N-benzoyl-3,5-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-benzoyl-3,5-diiodo- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of benzoyl and diiodo groups at specific positions on the anthranilic acid structure. It is a white or yellow solid with a sweetish taste and is amphoteric, meaning it contains both acidic and basic functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-benzoyl-3,5-diiodo- typically involves the iodination of anthranilic acid followed by benzoylation. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid. The benzoylation step involves the reaction of the iodinated anthranilic acid with benzoyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for anthranilic acid derivatives often start with phthalic anhydride, which undergoes amination to form phthalamic acid. This intermediate is then decarbonylated via a Hofmann rearrangement induced by hypochlorite to yield anthranilic acid. The subsequent steps involve iodination and benzoylation as described above .
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilic acid, N-benzoyl-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atoms, yielding less substituted derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less iodinated derivatives .
Wissenschaftliche Forschungsanwendungen
Anthranilic acid, N-benzoyl-3,5-diiodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthranilic acid, N-benzoyl-3,5-diiodo- involves its interaction with specific molecular targets. The benzoyl and diiodo groups enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthranilic acid: The parent compound, which lacks the benzoyl and diiodo groups.
3,5-Diiodoanthranilic acid: Similar structure but without the benzoyl group.
N-Benzoylanthranilic acid: Similar structure but without the iodine atoms.
Uniqueness
Anthranilic acid, N-benzoyl-3,5-diiodo- is unique due to the presence of both benzoyl and diiodo groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86166-39-4 |
|---|---|
Molekularformel |
C14H9I2NO3 |
Molekulargewicht |
493.03 g/mol |
IUPAC-Name |
2-benzamido-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C14H9I2NO3/c15-9-6-10(14(19)20)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZBYHDRJUYBZIBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2I)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


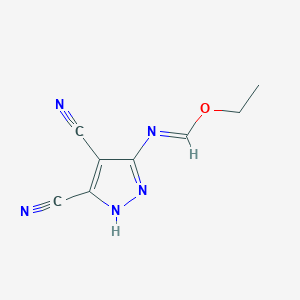
![2-Methyl-4,4a,5,6-tetrahydropyrrolo[1,2-b]pyridazin-7(3H)-one](/img/structure/B14401739.png)
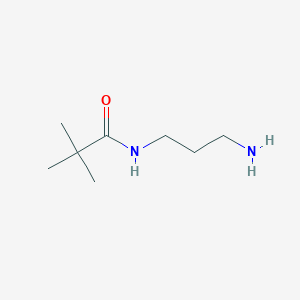
![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
![Ethyl 2-{[amino(methylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14401787.png)

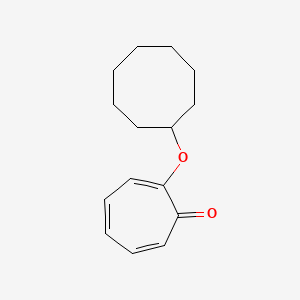
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)
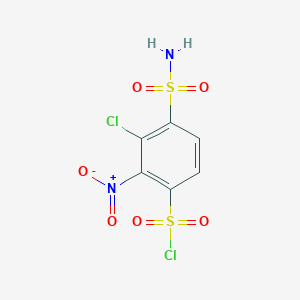
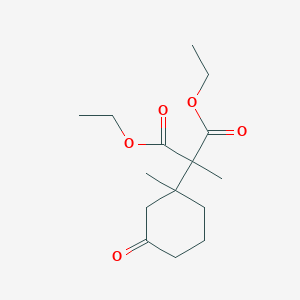


![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
